molecular formula C15H22N2O3 B3029168 DL-Leucyl-DL-phenylalanine CAS No. 56217-82-4

DL-Leucyl-DL-phenylalanine

Cat. No. B3029168
CAS RN: 56217-82-4
M. Wt: 278.35 g/mol
InChI Key: KFKWRHQBZQICHA-UHFFFAOYSA-N
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Description

DL-Leucyl-DL-phenylalanine is a dipeptide . It has been used as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N2O3 . The InChI code is 1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) . The molecule contains a total of 42 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 278.35 . It appears as a white to almost white powder or crystal . It is soluble in 1M HCl .

Scientific Research Applications

Optical Resolution and Adduct Formation

DL-Leucyl-DL-phenylalanine has been studied for its potential in the optical resolution of DL-amino acids with aliphatic side chains. Shiraiwa et al. (1984) found that an aqueous solution containing L-phenylalanine and DL-leucine, among others, can form an adduct consisting of equimolar amounts of L-phenylalanine and the D-isomer of the amino acid, resulting in free aliphatic amino acids with high optical purity (Shiraiwa, Ikawa, Sakaguchi, & Kurokawa, 1984). A similar study demonstrated that an alkaline solution containing L-phenylalanine and DL-leucine selectively forms precipitates composed of L-phenylalanine and the D-amino acid, leading to high optical purity of the free aliphatic DL-amino acids (Shiraiwa, Ikawa, Sakaguchi, & Kurokawa, 1984).

Polypeptide Synthesis and Properties

The synthetic potential of this compound has been explored in the formation of polypeptides. Bamford, Hanby, and Happey (1951) examined the physical properties of various synthetic polypeptides, including a copolymer of DL-β-phenylalanine and DL-leucine. They found significant differences in solubility in non-polar liquids between different forms, indicating distinct molecular configurations (Bamford, Hanby, & Happey, 1951).

Crystal Growth and Characterization

Research on the crystal growth and characterization of DL-phenylalanine, a component of this compound, has been conducted by Ramachandran and Natarajan (2007). They focused on crystallizing DL-phenylalanine in silica gel under specific pH conditions and characterized the crystals using various techniques (Ramachandran & Natarajan, 2007).

Dipeptide Synthesis and Stereochemistry

Kricheldorf, Au, and Mang (2009) explored the stereospecificity of dipeptide syntheses involving DL-leucine and DL-phenylalanine. They used various condensing reagents and analyzed the stereochemical course of these syntheses, discovering a preference for forming isotactic sequences in many condensations (Kricheldorf, Au, & Mang, 2009).

Enzymatic Resolution and Metabolism Studies

Studies have also been conducted on the enzymatic resolution of DL-phenylalanine, a component of this compound. Tanaka and Izumiya (1958) used leucine aminopeptidase to resolve DL-phenylalaninamide and DL-phenyl-aminobutyric acid amide into their L- and D-amino acid forms (Tanaka & Izumiya, 1958).

Synthesis under Prebiotic Conditions

Nooner and Oró (1961) investigated the synthesis of homopolymers, including those of DL-leucine and DL-phenylalanine, under prebiotic conditions. They utilized polymetaphosphate esters and examined the polymers' properties, contributing to the understanding of abiotic molecular evolution (Nooner & Oró, 1961).

Safety and Hazards

Phenylalanine, a component of DL-Leucyl-DL-phenylalanine, can trigger allergic reactions, with symptoms such as itching, swelling of the face or hands, trouble breathing, and a tingling feeling in the mouth . Side effects may include heartburn, fatigue, nausea, constipation, dizziness, headache, anxiety, hypomania, sedation, jitteriness, and trouble sleeping . High doses can cause nerve damage . It should be avoided by people with certain conditions, including schizophrenia, phenylketonuria (PKU), high blood pressure, trouble sleeping, and anxiety . It is unknown whether it is safe for pregnant or breastfeeding women .

Relevant Papers

The relevant paper retrieved discusses the use of this compound as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster .

Mechanism of Action

Target of Action

DL-Leucyl-DL-phenylalanine is a dipeptide, which can be used as a substrate to detect two regions of dipeptidase staining on a gel in Drosophila simulans as well as in Drosophila melanogaster . The primary targets of this compound are the L-type amino acid transporter 1 (LAT1) and organic anion transporters (OAT1 and OAT3), which are involved in the uptake of the compound into cells .

Mode of Action

This compound interacts with its targets, LAT1, OAT1, and OAT3, to facilitate its uptake into cells . The acetylation of leucine switches its uptake from LAT1 to OAT1, OAT3, and the monocarboxylate transporter type 1 (MCT1) . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

This compound affects the biochemical pathways involving leucine and phenylalanine. Leucine is an essential branched-chain amino acid important for hemoglobin formation . Phenylalanine is converted into tyrosine, another one of the DNA-encoded amino acids. Tyrosine is then converted into L-DOPA, which is further converted into dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) .

Pharmacokinetics

It is known that the compound’s uptake into cells is mediated by lat1, oat1, oat3, and mct1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of this compound .

Result of Action

The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKWRHQBZQICHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952899
Record name Leucylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3303-30-8, 3063-05-6, 56217-82-4
Record name NSC524454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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